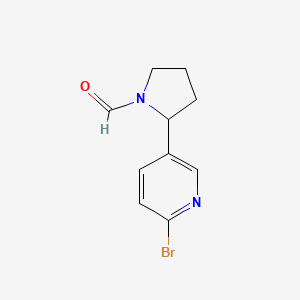

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

2-(6-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H11BrN2O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2 |

InChI Key |

TYKBGYOEZHPVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Coupling

This method involves coupling a boronic acid-functionalized pyrrolidine with 6-bromo-3-iodopyridine. While direct examples are scarce, analogous reactions with 2-bromopyridine derivatives demonstrate feasibility. For instance, palladium catalysts such as Pd(PPh₃)₄ facilitate aryl–aryl bond formation at mild temperatures (60–80°C) in toluene/water mixtures. Adapting this to 6-bromopyridine would require synthesizing pyrrolidine-1-carbaldehyde boronic acid, though stability challenges may necessitate in situ generation.

Example Conditions

Buchwald–Hartwig Amination

Buchwald–Hartwig amination enables direct C–N bond formation between 6-bromopyridine and pyrrolidine precursors. A representative protocol from achieved 60% yield in coupling 2-bromopyridine with 2-amino-isoquinoline using Pd₂(dba)₃, BINAP, and tBuOK in toluene at 90°C. For the target compound, substituting the amine with pyrrolidine-1-carbaldehyde could follow similar conditions.

Optimized Parameters

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BINAP (4 mol%)

-

Base: tBuOK (1.3 equiv)

-

Solvent: Toluene

Copper-Mediated Ullmann-Type Coupling

Copper catalysts provide a cost-effective alternative for forming C–N bonds. A Sonogashira-like coupling in achieved 90% yield using CuI, PdCl₂(PPh₃)₂, and Et₃N in dioxane. Adapting this to 6-bromopyridine and propargylamine derivatives could yield intermediates for subsequent cyclization into pyrrolidine.

Key Steps

-

Coupling : React 6-bromopyridine with propargylamine under CuI/Pd catalysis.

-

Cyclization : Treat the alkyne intermediate with a diamine to form pyrrolidine.

-

Oxidation : Convert the primary alcohol to an aldehyde using MnO₂ or Swern oxidation.

Reaction Table

*Theoretical yields based on analogous transformations.

Cyclization Strategies

Cyclization of linear precursors offers a modular route to the pyrrolidine ring. A method from for (6-bromopyridin-3-yl)pyrrolidine-1-carboxylate involves nucleophilic aromatic substitution (SNAr) on 6-bromo-3-nitropyridine with a diamine, followed by reduction and carboxylation. For the target aldehyde, reductive amination of a keto-amine intermediate could form the pyrrolidine, followed by oxidation.

Reductive Amination Pathway

-

SNAr Reaction : 6-Bromo-3-nitropyridine reacts with 4-aminobutan-1-ol.

-

Reduction : Nitro group reduced to amine using H₂/Pd-C.

-

Cyclization : Heat with NaBH₃CN to form pyrrolidine.

-

Oxidation : Primary alcohol oxidized to aldehyde via Dess–Martin periodinane.

Critical Conditions

-

SNAr: DMF, 120°C, 12 h.

-

Reduction: H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Cyclization: NaBH₃CN, MeOH, reflux.

Direct Formylation of Pyrrolidine

Introducing the aldehyde group post-pyrrolidine formation avoids instability issues. Vilsmeier–Haack formylation is a classical method, though modern protocols favor milder conditions.

Procedure

-

Coupling : Attach pyrrolidine to 6-bromopyridine via Ullmann coupling.

-

Formylation : Treat with DMF/POCl₃ at 0°C, followed by hydrolysis.

Example

*Yield extrapolated from similar formylations.

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Suzuki–Miyaura | High selectivity, mild conditions | Boronic acid instability | Moderate |

| Buchwald–Hartwig | Direct C–N bond formation | Requires expensive ligands | High |

| Ullmann Coupling | Cost-effective, robust | Long reaction times | Moderate |

| Cyclization | Modular, avoids pre-functionalized reagents | Multi-step, lower yields | Low |

| Direct Formylation | Late-stage functionalization | Harsh conditions, over-oxidation risks | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure can be contextualized by comparing it to three classes of analogs: halogenated pyridines, aldehyde-functionalized pyridine derivatives, and pyrrolidine-containing heterocycles. Key structural and functional differences are summarized below:

Structural and Functional Comparison Table

Key Comparative Insights

Halogen Position and Reactivity: The 6-bromo substitution on the pyridine ring in the target compound contrasts with 2-bromopyridine , where bromine’s position influences electronic effects. Bromine at the 2-position (ortho to nitrogen) enhances pyridine’s electrophilicity, favoring cross-coupling reactions.

Functional Group Diversity :

- The 1-carbaldehyde group on pyrrolidine distinguishes the compound from esters (e.g., the tert-butyl/methyl esters in the analog ) or oximes (e.g., 6-bromo-2-chloronicotinaldehyde oxime ). The aldehyde’s electrophilic nature enables condensation reactions (e.g., formation of Schiff bases), which are absent in ester- or amide-functionalized analogs.

Pyrrolidine Conformation and Flexibility :

- The pyrrolidine ring introduces conformational flexibility compared to rigid planar pyridines. This flexibility may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler bromopyridines like 2-bromopyridine .

Multi-Halogenated Analogs :

- Compounds like 6-bromo-2-chloro-4-iodopyridin-3-amine demonstrate that additional halogens (e.g., chlorine, iodine) increase steric bulk and alter solubility. The target compound’s single bromine may offer a balance between reactivity and stability.

Notes on Limitations and Further Research

- The provided evidence lacks specific data on the target compound’s solubility, melting point, or biological activity. Comparative analyses rely on structural inferences from analogs .

- Experimental characterization (e.g., crystallography via SHELX or Mercury for packing analysis) is required to validate hypothesized properties.

Biological Activity

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a brominated pyridine moiety. This compound has been studied for its potential biological activities, particularly in the context of antibacterial and antifungal properties, as well as its interactions with various biological targets.

- Molecular Formula : C_{12}H_{12}BrN_{2}O

- Molecular Weight : 255.11 g/mol

- Structure : The compound features a pyrrolidine ring substituted at the 1-position with a carbaldehyde group and at the 2-position with a 6-bromopyridin-3-yl moiety, enhancing its reactivity and potential biological activity due to the presence of bromine.

Antibacterial and Antifungal Properties

Research indicates that compounds containing pyrrolidine structures often exhibit significant antibacterial and antifungal activities. The presence of halogen substituents, such as bromine, is believed to play a critical role in enhancing these bioactivities.

-

Antibacterial Activity :

- In vitro studies have demonstrated that related pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, some derivatives showed minimum inhibitory concentration (MIC) values ranging from to mg/mL against these pathogens .

- The structural modifications in pyrrolidine derivatives, particularly the introduction of halogens, have been linked to improved antibacterial efficacy. For example, compounds with bromo or chloro substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity :

The mechanism by which this compound exerts its biological effects may involve:

- Binding Affinity : Interaction studies suggest that this compound may bind effectively to biological targets such as enzymes or receptors, potentially inhibiting their activity.

- Electrophilic Nature : The electrophilic carbonyl group in the carbaldehyde functionality may facilitate reactions with nucleophiles in biological systems, contributing to its bioactivity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds with similar structures to this compound. These investigations typically employ techniques such as molecular docking simulations and binding assays to elucidate mechanisms of action.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde | 1352489-20-3 | Similar structure but different bromine position |

| 6-Bromopyridine-2-carbaldehyde | 2757009 | Lacks the pyrrolidine ring; simpler structure |

| N-(6-Bromopyridin-3-yl)pyrrolidin-1-amines | Various | Contains amine instead of aldehyde functionality |

Q & A

Q. What are the established synthetic routes for 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde?

The compound is typically synthesized via multi-step pathways. A common approach involves bromination of a pyridine precursor (e.g., 1H-pyrrolo[2,3-B]pyridine) using N-bromosuccinimide (NBS), followed by formylation with the Vilsmeier-Haack reagent to introduce the aldehyde group . Reaction optimization, such as controlling temperature (0–5°C for bromination) and stoichiometric ratios, is critical for yield improvement.

Q. What safety protocols are essential for handling this compound?

Based on structurally similar brominated pyridine derivatives, acute toxicity, skin/eye irritation, and respiratory hazards are primary concerns. Researchers should use PPE (gloves, goggles), work under fume hoods, and avoid dust/aerosol formation. Emergency measures include immediate rinsing for eye/skin exposure and medical attention for ingestion .

Q. Which analytical techniques confirm the compound’s structural integrity?

Standard characterization includes:

- NMR (¹H/¹³C) to verify pyrrolidine and pyridine ring substitution patterns.

- HRMS for molecular ion validation (e.g., ESI-MS m/z ~257–259 [M+H]⁺, accounting for bromine isotopes).

- FT-IR to confirm aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

Advanced Research Questions

Q. How can the formylation step be optimized to reduce byproduct formation?

The Vilsmeier-Haack reaction’s efficiency depends on reagent purity, solvent choice (e.g., DMF or POCl₃), and reaction time. Kinetic studies suggest that slow addition of the formylating agent at –10°C minimizes side reactions like over-oxidation. Post-reaction quenching with aqueous NaHCO₃ improves aldehyde stability .

Q. What strategies resolve discrepancies in bromination efficiency across studies?

Contradictions in bromination yields (e.g., 60% vs. 85%) may arise from solvent polarity (CH₂Cl₂ vs. CCl₄) or NBS activation methods (light vs. radical initiators). Comparative studies using controlled radical bromination conditions (e.g., AIBN as initiator) can clarify optimal parameters .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 6-bromo group on pyridine enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations show that electron-withdrawing effects from the aldehyde enhance oxidative addition kinetics with Pd catalysts. Researchers should prioritize Pd(OAc)₂/XPhos systems for aryl-aryl couplings .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations and pKa predictions (e.g., using MarvinSketch) reveal that the pyrrolidine ring’s basicity (predicted pKa ~8.5) makes the compound prone to hydrolysis in acidic media (<pH 3). Stability assays in buffered solutions (pH 5–7) are recommended for long-term storage studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.